3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide
Brand Name: Vulcanchem
CAS No.: 338395-51-0
VCID: VC4963665
InChI: InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16)
SMILES: COC(CC(=O)NN=C(CN1C=NC=N1)N)OC
Molecular Formula: C9H16N6O3
Molecular Weight: 256.266

3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide

CAS No.: 338395-51-0

Cat. No.: VC4963665

Molecular Formula: C9H16N6O3

Molecular Weight: 256.266

* For research use only. Not for human or veterinary use.

3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide - 338395-51-0

Specification

CAS No. 338395-51-0
Molecular Formula C9H16N6O3
Molecular Weight 256.266
IUPAC Name N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide
Standard InChI InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16)
Standard InChI Key DRVGHHPUDKGVSD-UHFFFAOYSA-N
SMILES COC(CC(=O)NN=C(CN1C=NC=N1)N)OC

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s IUPAC name reveals its core structure:

  • 3,3-Dimethoxypropanehydrazide: A propane chain with two methoxy groups at the 3rd carbon and a hydrazide (-NH-NH₂) functional group.

  • N'-[2-(1H-1,2,4-Triazol-1-yl)ethanimidoyl]: An ethanimidoyl group (CH₃-C=N-) substituted at the 2-position with a 1,2,4-triazole ring.

This combination suggests a hybrid molecule with polar (methoxy, hydrazide) and aromatic (triazole) domains, likely influencing its solubility, reactivity, and biological activity .

Key Functional Groups and Their Roles

Functional GroupRole and Properties
Methoxy (-OCH₃)Enhances solubility in organic solvents; electron-donating effects may stabilize adjacent groups .
Hydrazide (-NH-NH₂)Participates in hydrogen bonding; potential chelating agent for metal ions .
1,2,4-TriazoleAromatic heterocycle with applications in medicinal chemistry (e.g., antifungal agents) and coordination chemistry .
Ethanimidoyl (CH₃-C=N-)Imine linkage offering sites for nucleophilic attack or tautomerization.

Synthesis and Reactivity

Hypothetical Synthesis Pathways

While no direct synthesis is documented, plausible routes can be inferred:

Route 1: Hydrazide Formation

  • Acrolein Dimethyl Acetal Precursor: React 3,3-dimethoxypropionaldehyde (derived from acrolein dimethyl acetal ) with hydrazine to form 3,3-dimethoxypropanehydrazide.

  • Triazole-Ethanimidoyl Coupling: Introduce the 1,2,4-triazole-ethanimidoyl moiety via nucleophilic substitution or condensation reactions, similar to triazole-functionalized ligand syntheses .

Route 2: Click Chemistry

Leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole group to an ethanimidoyl intermediate, followed by hydrazide coupling .

Reactivity Profile

  • Hydrazide Reactivity: Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amines.

  • Triazole Stability: Resistant to oxidation but may undergo electrophilic substitution at the 3- or 5-positions .

  • Methoxy Group: Stable under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid) .

Physicochemical Properties (Estimated)

Experimental Data from Analogues

PropertyValue (Estimated)Basis in Literature
Molecular Weight~256.28 g/molCalculated from formula C₁₀H₁₆N₆O₃.
Boiling Point290–310°CComparable to triazole derivatives .
Density1.2–1.3 g/cm³Similar to hydrazide-containing compounds .
LogP0.5–1.2Balance between polar (hydrazide) and nonpolar (methoxy) groups .
SolubilityModerate in DMSO, low in waterTriazole and methoxy groups favor organic solvents .

Spectroscopic Characteristics

  • IR Spectroscopy:

    • N-H stretch (hydrazide): ~3300 cm⁻¹.

    • C=O (hydrazide): ~1650 cm⁻¹.

    • C-O (methoxy): ~1100 cm⁻¹ .

  • NMR:

    • Methoxy protons: δ 3.2–3.4 ppm (singlet).

    • Triazole protons: δ 7.5–8.2 ppm (multiplet) .

Biological and Industrial Applications

Material Science Applications

  • Coordination Polymers: Triazole and hydrazide moieties could serve as ligands for metal-organic frameworks (MOFs) .

  • Corrosion Inhibition: Methoxy and triazole groups may adsorb onto metal surfaces, preventing oxidation .

ParameterRisk Assessment
FlammabilityModerate (methoxy groups) .
ToxicityPotential irritant (hydrazides); handle with PPE .
StabilityStable at RT; avoid strong acids/bases.

Regulatory Considerations

  • GHS Classification: Likely Category 2 (flammable liquid) and Category 3 (acute toxicity) .

  • Storage: 2–8°C under inert atmosphere to prevent hydrolysis .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluate antifungal and anticancer activity in vitro.

  • Computational Studies: DFT calculations to predict electronic properties and reaction mechanisms.

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